3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-22-16-7-5-13(8-14(16)17)23(20,21)19-10-11-2-6-15(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCGZJLOBHQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key examples include:
Substituent Variations on the Pyridine Ring
- Target Compound : The pyridine ring is substituted with a cyclopropyl group, a small, rigid moiety that may enhance metabolic stability and reduce steric hindrance for target binding .
- Analog 1: 3-Chloro-N-[(6-(furan-2-yl)pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide (CAS 2034476-42-9) replaces cyclopropyl with a furan-2-yl group.
Benzene Ring Substituents and Functional Group Modifications
- CHIBA-3007 : A GlyT-1 inhibitor with a trifluoromethyl group and thiophen-3-yl substituent. The trifluoromethyl group increases lipophilicity (cLogP = 4.09), favoring blood-brain barrier penetration, while the thiophene may enhance π-π stacking interactions .
- Example 57 Compound: A pyrazolopyrimidinyl-sulfonamide derivative with an isopropyl group.
Physicochemical Properties
*Estimated cLogP values based on structural analogs.
Key Research Findings and Implications
Impact of Cyclopropyl vs. Furan : The cyclopropyl group in the target compound likely improves metabolic stability compared to the furan analog, which may undergo oxidative degradation. This makes the cyclopropyl derivative more suitable for in vivo studies .
Role of Methoxy Group : The electron-donating methoxy group on the benzene ring may enhance hydrogen-bonding interactions with target proteins, contrasting with the electron-withdrawing trifluoromethyl group in CHIBA-3007, which prioritizes lipophilicity .
Sulfonamide vs. Amide Scaffolds : Unlike carbamothioyl-metal complexes (e.g., nickel complexes in ), the sulfonamide group in the target compound lacks metal-chelating capacity but offers stronger hydrogen-bond acceptor properties, favoring protein target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
